molecular formula C14H14O2 B13609588 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol CAS No. 85328-81-0

1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol

Cat. No.: B13609588
CAS No.: 85328-81-0
M. Wt: 214.26 g/mol
InChI Key: HOTSSYYFIDRJMH-UHFFFAOYSA-N
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Description

1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and a propen-1-ol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxynaphthalene.

    Alkylation: The naphthalene derivative undergoes alkylation with propen-1-ol under basic conditions to introduce the propen-1-ol side chain.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the propen-1-ol side chain to a saturated alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alcohols.

    Substitution: Introduction of various functional groups on the naphthalene ring.

Scientific Research Applications

1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as those involved in inflammation or oxidative stress.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-propen-1-ol: This compound has a similar structure but with a phenyl ring instead of a naphthalene ring.

    1-(2-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol: Another similar compound with an ethoxy group and a phenyl ring.

Uniqueness: 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to its phenyl analogs

Properties

CAS No.

85328-81-0

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol

InChI

InChI=1S/C14H14O2/c1-3-13(15)11-8-9-14(16-2)12-7-5-4-6-10(11)12/h3-9,13,15H,1H2,2H3

InChI Key

HOTSSYYFIDRJMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(C=C)O

Origin of Product

United States

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